Thieno[3,2-c]pyridin-2-ylmethanol
Description
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 |
InChI Key |
PRQYMSKNROZHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)CO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Synthesis and Screening
Thieno[3,2-c]pyridin-2-ylmethanol derivatives have been synthesized and evaluated for their anticancer properties. Recent studies synthesized a series of these compounds and assessed their efficacy against various cancer cell lines including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) using MTT assays. For instance, one study identified compound 6i as having significant inhibitory effects with IC50 values of 10.8 µM for HSC3, 11.7 µM for T47D, and 12.4 µM for RKO cells, indicating broad-spectrum anticancer activity .
Mechanisms of Action
The mechanisms underlying the anticancer effects of this compound derivatives often involve induction of apoptosis and cell cycle arrest. For example, compound 6i was found to induce G2 phase arrest, inhibiting cell cycle progression and leading to cell death through pathways distinct from classical apoptosis . Molecular docking studies further revealed crucial interactions with heat shock protein 90 (Hsp90), suggesting that these compounds may act as potent inhibitors of this chaperone protein involved in tumorigenesis .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Research indicates that certain derivatives possess significant antibacterial properties against various strains of bacteria. The structural features contributing to this activity include the presence of electron-withdrawing groups that enhance the lipophilicity and overall bioactivity of the compounds.
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound derivatives. Studies suggest that these compounds may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. The ability to cross the blood-brain barrier is a critical factor for their efficacy in treating neurological disorders.
Mechanistic Insights and Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is essential for optimizing the pharmacological profiles of this compound derivatives. Variations in substituents on the thieno ring significantly influence biological activity and selectivity toward different cellular targets. For example, modifications at specific positions can enhance potency against cancer cell lines while reducing toxicity to normal cells.
Case Studies
| Study | Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | 6i | HSC3 | 10.8 | G2 Phase Arrest |
| Study B | 6i | T47D | 11.7 | Apoptosis Induction |
| Study C | Various | MCF7 | Variable | Hsp90 Inhibition |
Comparison with Similar Compounds
Structural and Electronic Properties
The position of the fused thiophene ring distinguishes isomers and influences electronic distribution:
| Compound | Structure | Molecular Formula | Key Substituents |
|---|---|---|---|
| Thieno[3,2-c]pyridin-2-ylmethanol | Thiophene fused at [3,2-c] | C8H7NOS | -CH2OH at C2 |
| Thieno[2,3-b]pyridin-2-ylmethanol | Thiophene fused at [2,3-b] | C8H7NOS | -CH2OH at C2 |
| Thieno[3,2-c]pyridin-4-one | Thiophene fused at [3,2-c] | C7H5NOS | Ketone at C4 |
| Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate | Extended quinoline system | C15H12ClNO3S | -Cl at C4, -COOEt at C2 |
The [3,2-c] fusion creates distinct electron-deficient regions, making it more reactive toward electrophilic substitution at specific positions (e.g., C4 or C6) compared to [2,3-b] isomers . The hydroxymethyl group enhances solubility, which is advantageous for bioavailability compared to hydrophobic derivatives like esters or halides .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | Thieno[2,3-b]pyridin-2-ylmethanol | Thieno[3,2-c]quinoline-2-carboxylate |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.3 | 3.5 |
| Solubility (mg/mL) | >10 (aqueous) | >10 (aqueous) | <1 (DMSO required) |
| Metabolic Stability | Moderate (hydroxymethyl oxidation) | Moderate | Low (ester hydrolysis) |
The hydroxymethyl group confers higher aqueous solubility, reducing reliance on organic solvents for formulation compared to carboxylate esters .
Preparation Methods
Key Reaction Pathway
The most cited method involves acid-mediated cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives.
Critical Parameters:
-
Acid Choice : HCl, H₂SO₄, or HBr.
-
Solvent : Dioxane, ethanol, or isopropanol.
-
Temperature : 50°C to boiling point.
Reduction of Methyl Ester Derivatives
Direct Synthesis via Ester Reduction (US8987269B2)
A high-yield route involves reducing methyl thieno[3,2-c]pyridine-2-carboxylate.
Procedure:
-
Starting Material : Methyl thieno[3,2-c]pyridine-2-carboxylate (3.0 g, 15.8 mmol).
-
Reduction : Add lithium aluminum hydride (LiAlH₄, 1.2 eq) in dry tetrahydrofuran (THF) at 0°C.
-
Reaction : Stir for 2 hours at room temperature.
-
Workup :
-
Quench with water.
-
Filter and concentrate.
-
Purify via silica gel chromatography.
-
-
Yield : 2.4 g (89%) of thieno[3,2-c]pyridin-2-ylmethanol.
Advantages:
Lewis Acid-Catalyzed Cyclization
Alternative Route (WO2005087779A1)
This method uses Lewis acids to facilitate cyclization of 2-thiopheneethanol derivatives.
Procedure:
-
Starting Material : 2-Thiopheneethanol (2.8 g, 24.5 mmol).
-
Formylation : React with paraformaldehyde (1.2 eq) in acetonitrile.
-
Catalyst : Indium(III) chloride (0.1 eq).
-
Reaction : Reflux at 50°C for 3 hours.
-
Workup :
-
Concentrate under vacuum.
-
Recrystallize from isopropyl ether/isopropanol (200:30 v/v).
-
-
Yield : 1.8 g (87%) of intermediate, followed by oxidation to the methanol derivative.
Alkylation and Acid Hydrolysis
Modified Approach (EP0099802A1)
Alkylation of tetrahydro-thieno[3,2-c]pyridine followed by hydrolysis.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Sulfonamide Cyclization | N-(3-Thienyl)-methyl sulfonamide | HCl/dioxane, reflux | 76% | Scalable for industrial production |
| Ester Reduction | Methyl ester derivative | LiAlH₄, THF, 0°C to RT | 89% | High purity (>98%) |
| Lewis Acid Catalysis | 2-Thiopheneethanol | InCl₃, paraformaldehyde | 87% | Mild conditions |
| Alkylation-Hydrolysis | Tetrahydro-thienopyridine | HCl gas, n-propanol | N/A | Versatile for derivatives |
Purification and Characterization
Q & A
Q. What are the standard synthetic routes for Thieno[3,2-c]pyridin-2-ylmethanol, and how are intermediates purified?
this compound is typically synthesized via multi-step reactions involving heterocyclic ring formation and functional group transformations. For example:
- Key steps : Cyclocondensation of precursors (e.g., hydrazonoyl halides with nitriles) followed by hydrolysis or reduction to introduce the methanol group.
- Purification : Chromatography (silica gel) or crystallization (methanol/ethyl acetate mixtures) are commonly used, with yields optimized by adjusting solvent polarity and temperature .
- Validation : Intermediate structures are confirmed via elemental analysis, NMR, and IR spectroscopy .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- NMR : and NMR identify substituents and confirm regiochemistry (e.g., distinguishing thiophene and pyridine protons).
- IR : Confirms hydroxyl (-OH) and aromatic C-H stretches.
- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, weak intermolecular interactions (C–H···O/N/Cl) stabilize crystal packing, with dihedral angles between aromatic systems reported up to 81.3° .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinity to targets like kinases (e.g., Lck or KDR) by modeling interactions between the thienopyridine core and catalytic sites.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with antibacterial or antiviral activity using regression models .
- Example : Fluorinated analogs (e.g., 6-fluoro derivatives) show improved metabolic stability in pharmacokinetic assays .
Q. What experimental strategies resolve contradictions in reaction yields for this compound synthesis?
- Reaction optimization :
- Use a multi-response nonlinear programming model to balance variables (temperature, solvent ratio, catalyst loading). This approach increased enantiomeric excess (ee) in related pyridinemethanol syntheses from 75% to 94% .
- Compare alternative routes (e.g., Thorpe-Ziegler reaction vs. Grignard addition) to identify rate-limiting steps .
- Contradiction analysis : Discrepancies in yields may arise from solvent impurities or competing side reactions (e.g., ester hydrolysis vs. cyclization). Systematic DOE (Design of Experiments) can isolate critical factors .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Case study :
- Steric effects : Bulky substituents (e.g., 2-chlorobenzyl) in 4,5,6,7-tetrahydro derivatives reduce conformational flexibility, enhancing selectivity for Src-family kinases .
- Electronic effects : Electron-deficient groups (e.g., trifluoromethyl) improve binding to adenosine receptors by increasing dipole interactions .
- Validation : IC values from kinase inhibition assays and MIC (Minimum Inhibitory Concentration) data against pathogens like S. aureus are used to quantify structure-activity relationships .
Methodological Challenges and Solutions
Q. How are enantiomerically pure this compound derivatives synthesized?
Q. What are the limitations of current crystallographic data for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
